molecular formula C8H10ClF2NO B2449967 (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1269775-25-8

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No. B2449967
M. Wt: 209.62
InChI Key: SCCIVQTWQZNGMX-DDWIOCJRSA-N
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Description

“(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 126534-40-5 . It is also known as “(1S)-1-(3,4-difluorophenyl)ethanol” and has a molecular weight of 158.15 . The compound is typically stored at room temperature and is available in a liquid form .


Molecular Structure Analysis

The molecular formula of “(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is C8H8F2O . The InChI Code is 1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride” include a molecular weight of 158.15 . It is a liquid at room temperature . More specific properties like melting point, boiling point, and density were not found in the available sources.

Safety And Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIVQTWQZNGMX-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride

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